molecular formula C15H21NO4 B15059961 (R)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

(R)-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine

Cat. No.: B15059961
M. Wt: 279.33 g/mol
InChI Key: CHFKEFGYSYDIPT-CYBMUJFWSA-N
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Description

®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is a chiral morpholine derivative This compound is characterized by the presence of a hydroxymethyl group and a carbobenzyloxy (Cbz) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 2,2-dimethyl-1,3-propanediol and morpholine.

    Protection: The hydroxyl groups of the starting material are protected using a suitable protecting group, such as the carbobenzyloxy (Cbz) group.

    Formation of Morpholine Ring: The protected intermediate undergoes cyclization to form the morpholine ring.

    Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced through a series of reactions, including oxidation and reduction steps.

    Deprotection: The final step involves the removal of the protecting group to yield the desired compound.

Industrial Production Methods

Industrial production of ®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block in various industrial processes.

Mechanism of Action

The mechanism of action of ®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-pyrrolidine: Similar structure but with a pyrrolidine ring.

    ®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-piperidine: Similar structure but with a piperidine ring.

    ®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-thiomorpholine: Similar structure but with a thiomorpholine ring.

Uniqueness

®-4-Cbz-5-Hydroxymethyl-2,2-dimethyl-morpholine is unique due to its specific combination of functional groups and chiral center, which imparts distinct chemical and biological properties. Its morpholine ring structure differentiates it from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

benzyl (5R)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

InChI

InChI=1S/C15H21NO4/c1-15(2)11-16(13(8-17)10-20-15)14(18)19-9-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3/t13-/m1/s1

InChI Key

CHFKEFGYSYDIPT-CYBMUJFWSA-N

Isomeric SMILES

CC1(CN([C@@H](CO1)CO)C(=O)OCC2=CC=CC=C2)C

Canonical SMILES

CC1(CN(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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